BenchChemオンラインストアへようこそ!

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

The compound 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine (CAS 2320379-12-0) is a synthetic, dual-pyrimidine heterocycle. Its structure integrates a cyclobutyl-substituted pyrimidine, a piperidine linker, and a terminal 4-methoxypyrimidine.

Molecular Formula C19H25N5O2
Molecular Weight 355.442
CAS No. 2320379-12-0
Cat. No. B2740756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine
CAS2320379-12-0
Molecular FormulaC19H25N5O2
Molecular Weight355.442
Structural Identifiers
SMILESCOC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
InChIInChI=1S/C19H25N5O2/c1-25-17-5-8-20-19(23-17)24-9-6-14(7-10-24)12-26-18-11-16(21-13-22-18)15-3-2-4-15/h5,8,11,13-15H,2-4,6-7,9-10,12H2,1H3
InChIKeyXVRQNIIQUOUXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine (CAS 2320379-12-0): A Heterocyclic Building Block for Specialized Medicinal Chemistry


The compound 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine (CAS 2320379-12-0) is a synthetic, dual-pyrimidine heterocycle. Its structure integrates a cyclobutyl-substituted pyrimidine, a piperidine linker, and a terminal 4-methoxypyrimidine. This architecture places it within a chemical class commonly explored for kinase inhibition and targeted protein degradation (e.g., PROTACs), where the rigid cyclobutyl group and flexible piperidine-oxymethyl linker are known to influence target binding selectivity [1]. It is typically supplied as a research-grade intermediate or screening compound for non-human, non-therapeutic use . However, at the time of this analysis, no peer-reviewed studies or patent exemplifications reporting quantitative biological activity for this specific compound were found in the accessible primary literature.

Procurement Risk for 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine: Why Close Analogs Are Not Interchangeable


Substituting this compound with a close analog from the same cyclobutylpyrimidine-piperidine series carries a high risk of altering or even eliminating the desired biological function. The combination of the 4-methoxypyrimidine terminus with the specific cyclobutylpyrimidine cap and the piperidin-4-yl-oxymethyl linker creates a unique three-dimensional pharmacophore. Even minor structural changes—such as replacing the 4-methoxy group with a 4-methyl group [1] or the 4-methoxypyrimidine with a pyridine-4-carbonitrile [2]—can drastically change the compound's hydrogen-bonding capacity, electronic distribution, and target-binding landscape. In the absence of direct comparative data, the structural specificity of this scaffold necessitates its procurement as an exact entity to ensure reproducibility in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine: A Gap Analysis


Structural Differentiation from Direct Analogs: The 4-Methoxy vs. 4-Methyl and Pyridine-Carbonitrile Comparison

In the absence of biological data for CAS 2320379-12-0, its primary differentiator is its unique substitution pattern relative to its closest commercially listed analogs. The target compound features a terminal 4-methoxypyrimidine. The closest identified analogs replace this with a 4-methylpyrimidine (CAS 2320523-71-3) [1] or a pyridine-4-carbonitrile (CAS 2309538-04-1) [2]. This methoxy group is a stronger electron-donating group and a hydrogen-bond acceptor, which is predicted to alter binding affinity and selectivity profiles in target engagement assays compared to the methyl or nitrile analogs. Direct quantitative activity data for these specific compounds are not publicly available.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Scaffold Differentiation: Dual-Pyrimidine Linker Architecture vs. Direct Piperidine Substitution

The target compound employs a piperidin-1-yl-4-methoxypyrimidine motif, where the piperidine ring is directly N-linked to the 2-position of the methoxypyrimidine. This contrasts with simpler analogs like 4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine (CAS not specified but listed by vendors) , which lack the second pyrimidine ring entirely. The dual-pyrimidine construct of CAS 2320379-12-0 likely extends the molecule's reach and provides additional binding interactions, a feature relevant for designing bivalent degraders (PROTACs) or bitopic inhibitors. Again, no head-to-head activity data are available in the public domain.

Chemical Biology PROTAC Linker Design Fragment-Based Drug Discovery

Prioritized Research Applications for 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine


Kinase Inhibitor SAR Probe Development

The dual-pyrimidine scaffold is a common motif in kinase inhibitor design [1]. This compound can serve as a key intermediate or a final screening candidate in SAR studies aiming to optimize hinge-region binding or explore selectivity pockets. Its defined methoxy terminus provides a clear vector for further functionalization, making it a valuable tool compound for medicinal chemists developing next-generation kinase inhibitors.

PROTAC Ligand and Linker Attachment Point Exploration

The rigid cyclobutylpyrimidine cap and the flexible piperidine-oxymethyl linker make this compound a suitable candidate for the 'warhead' or 'linker-attachment' component in PROTAC design [1]. Its structural features allow for systematic exploration of linker length and geometry, which are critical parameters for inducing productive ternary complex formation between the target protein and E3 ligase.

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 355.44, this compound falls within the upper range of fragment-like molecules or the lower range of lead-like compounds. It is well-suited for inclusion in focused screening libraries targeting pyrimidine-recognizing proteins, such as various kinases or epigenetic readers. Its predicted physicochemical properties support its use in biophysical assays (e.g., SPR, TSA) to identify initial hits against novel targets.

Quote Request

Request a Quote for 2-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.